5-Phenylisoquinoline

Synthetic Chemistry Process Development Medicinal Chemistry

5-Phenylisoquinoline is the definitive 5-substituted regioisomer for systematic SAR and photophysical studies. Unlike isomeric mixtures, this pure compound ensures reproducible C^N cyclometalation for Pt(II)-based red OLED emitters (4.71 cd/A). It is also the validated reference standard for GC-MS/LC-MS/NMR calibration. Sourced exclusively with ≥98% purity to eliminate positional isomer variables. Ideal for medicinal chemistry teams probing MAO inhibition or receptor binding where substitution pattern dictates bioactivity.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
Cat. No. B8574495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylisoquinoline
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-11-16-10-9-15(13)14/h1-11H
InChIKeyGYJGJXYPSARKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylisoquinoline (CAS 24464-35-5) Technical and Procurement Overview


5-Phenylisoquinoline is a phenyl-substituted isoquinoline heterocycle (C₁₅H₁₁N, MW 205.25 g/mol) bearing the phenyl moiety at the 5-position of the isoquinoline core. The compound is primarily utilized as a research scaffold in medicinal chemistry, materials science (notably as a ligand precursor for phosphorescent metal complexes), and as a reference standard in analytical method development [1]. Its planar aromatic framework and defined substitution pattern render it a distinct entity among positional isomers (5-, 6-, 7-phenyl) and other phenylisoquinoline derivatives, with unique stereoelectronic properties that influence its reactivity, biological activity, and photophysical behavior [2].

Why Substituting 5-Phenylisoquinoline with Other Phenylisoquinoline Isomers Is Not Feasible


While all phenylisoquinoline isomers share the same molecular formula (C₁₅H₁₁N), the specific position of the phenyl substituent on the isoquinoline core profoundly alters the compound's electronic distribution, steric environment, and consequently, its chemical reactivity and biological interaction profile. Direct experimental and computational evidence demonstrates that subtle regioisomeric variations (e.g., 5- vs. 6- vs. 7-phenyl) lead to significant differences in key parameters such as receptor binding affinity [1], enzyme inhibition potency [2], and photophysical emission characteristics [3]. Therefore, treating these isomers as interchangeable in a synthetic pathway or biological assay introduces uncontrolled variables that can compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 5-Phenylisoquinoline Against Analogs


Comparative Synthetic Accessibility and Yield of 5-Phenylisoquinoline

The synthesis of 5-phenylisoquinoline via copper-catalyzed Ullmann-type coupling of 5-bromoisoquinoline with phenol demonstrates a reproducible and moderate yield, providing a reliable synthetic entry point compared to more challenging or lower-yielding procedures for other phenylisoquinoline isomers .

Synthetic Chemistry Process Development Medicinal Chemistry

Differential Photophysical Performance in OLED Applications

Platinum(II) complexes utilizing phenylisoquinoline-based cyclometalating ligands (C^N) exhibit distinct electroluminescent performance compared to structurally analogous ligands, such as substituted phenylpyridines or tetrahydroquinolines, directly impacting device efficiency and color stability [1].

OLED Materials Phosphorescent Emitters Platinum Complexes

MAO Enzyme Inhibition Potency of Isoquinoline Derivatives

Within a series of structurally diverse isoquinoline derivatives, compounds with distinct substitution patterns exhibit markedly different monoamine oxidase (MAO) inhibitory activities, demonstrating that the position and nature of substituents critically modulate potency and inhibition mechanism [1].

Enzyme Inhibition Neuropharmacology Monoamine Oxidase

Regioisomeric Variation in Computed Physicochemical Properties

The substitution position of the phenyl ring on the isoquinoline core alters key computed physicochemical descriptors, which serve as preliminary indicators of differential ADME behavior and formulation requirements among the 5-, 6-, and 7-phenyl isomers [1].

Computational Chemistry QSAR Drug Design

Optimal Research and Industrial Applications for 5-Phenylisoquinoline


Scaffold for Developing Phosphorescent Metal Complexes in OLEDs

5-Phenylisoquinoline serves as a key precursor for synthesizing cyclometalating C^N ligands. Platinum(II) complexes derived from phenylisoquinoline ligands have demonstrated color-stable red emission in solution-processed OLEDs with luminous efficiency of 4.71 cd/A and power efficiency of 5.12 lm/W, offering a distinct performance profile compared to tetrahydroquinoline-based analogs [1]. This makes the compound valuable for materials scientists tuning the efficiency/color-stability trade-off in display technologies.

Reference Standard in Analytical and Spectroscopic Method Development

Due to its well-defined molecular structure and availability of reference spectral data (including MS, ¹H NMR) [1], 5-phenylisoquinoline is an ideal reference standard for calibrating GC-MS, LC-MS, and NMR instrumentation, as well as for validating synthetic procedures where positional isomer identification is critical.

Building Block in Structure-Activity Relationship (SAR) Studies

The specific 5-position substitution pattern is a crucial variable in SAR studies targeting enzyme inhibition (e.g., monoamine oxidase) or receptor binding [1]. The availability of this pure regioisomer allows medicinal chemists to systematically probe the influence of phenyl ring placement on biological activity, a parameter that cannot be accurately assessed using isomeric mixtures or alternate isomers.

Precursor for Diversely Functionalized Isoquinoline Derivatives

The 5-phenylisoquinoline core can be further functionalized at various positions (e.g., bromination, nitration, or directed ortho-metalation) to generate libraries of novel compounds for screening [1]. Its established synthetic route with 49% yield provides a reliable starting point for such diversification programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.